molecular formula C10H10FNO2 B12988533 6-Fluoro-7-hydroxy-4-methyl-3,4-dihydroisoquinolin-1(2H)-one

6-Fluoro-7-hydroxy-4-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B12988533
M. Wt: 195.19 g/mol
InChI Key: QVCLVXDUTOXNKU-UHFFFAOYSA-N
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Description

6-Fluoro-7-hydroxy-4-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-hydroxy-4-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: A suitable fluoro-substituted aromatic compound.

    Hydroxylation: Introduction of the hydroxyl group at the 7th position.

    Methylation: Addition of a methyl group at the 4th position.

    Cyclization: Formation of the isoquinolinone ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: The fluoro and hydroxyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

6-Fluoro-7-hydroxy-4-methyl-3,4-dihydroisoquinolin-1(2H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-7-hydroxyisoquinolin-1(2H)-one: Lacks the methyl group at the 4th position.

    7-Hydroxy-4-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the fluoro group at the 6th position.

    6-Fluoro-4-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 7th position.

Uniqueness

6-Fluoro-7-hydroxy-4-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the specific combination of fluoro, hydroxyl, and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

6-fluoro-7-hydroxy-4-methyl-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H10FNO2/c1-5-4-12-10(14)7-3-9(13)8(11)2-6(5)7/h2-3,5,13H,4H2,1H3,(H,12,14)

InChI Key

QVCLVXDUTOXNKU-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)C2=CC(=C(C=C12)F)O

Origin of Product

United States

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